Piperidine-1-carbonyl azide

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Sourcing piperidine-based carbonyl azides with consistent reactivity and predictable physicochemical profiles often presents batch-to-batch variability and supply chain uncertainty. Piperidine-1-carbonyl azide addresses this gap by offering reliable access to a privileged scaffold for Curtius rearrangement, CuAAC click chemistry, and Staudinger ligation. - Scaffold Optimization: The piperidine ring's conformational stability and balanced lipophilicity (LogP ≈1.29) provide an intermediate profile between morpholine and pyrrolidine analogs, reducing nonspecific binding in bioconjugation while maintaining aqueous compatibility. - Supply Chain Reliability: Available via a well-defined precursor route from piperidine-1-carbonyl chloride, ensuring predictable procurement and cost modeling.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 61795-98-0
Cat. No. B15457307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-carbonyl azide
CAS61795-98-0
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N=[N+]=[N-]
InChIInChI=1S/C6H10N4O/c7-9-8-6(11)10-4-2-1-3-5-10/h1-5H2
InChIKeyDCWUORSKFDAJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-1-carbonyl azide (CAS 61795-98-0) Procurement Guide: Structure, Class, and Analytical Identification


Piperidine-1-carbonyl azide (CAS 61795-98-0; molecular formula C₆H₁₀N₄O; molecular weight 154.17 g/mol; exact mass 154.085; PSA 70.06; LogP 1.293) is an organic carbonyl azide featuring a saturated six-membered piperidine ring N-linked to a carbonyl azide (-CON₃) functional group . This compound belongs to the class of acyl azides, which serve as versatile intermediates in organic synthesis and are known for their capacity to undergo Curtius rearrangement to generate isocyanates, as well as participation in 1,3-dipolar cycloaddition reactions [1]. The physicochemical properties of the piperidine scaffold—moderate lipophilicity, hydrogen-bond acceptor capability, and conformational adaptability—render this compound a building block of interest in medicinal chemistry and bioconjugation applications [2].

Why Piperidine-1-carbonyl azide (CAS 61795-98-0) Cannot Be Freely Interchanged with Morpholine or Pyrrolidine Carbonyl Azide Analogs


Important Preliminary Disclosure: The author conducted an exhaustive search of primary research literature and patents. No direct head-to-head comparative studies were identified that quantitatively benchmark piperidine-1-carbonyl azide against morpholine-1-carbonyl azide or pyrrolidine-1-carbonyl azide. Consequently, the differential evidence presented in Section 3 relies on class-level inference from the distinct properties of the piperidine scaffold versus alternative cyclic amine scaffolds (morpholine, pyrrolidine). The following evidence is provided to inform scientific selection and procurement decisions, with the explicit caveat that direct experimental comparisons of the target compound are unavailable in the current peer-reviewed literature. Generic substitution fails because carbonyl azides built on different heterocyclic cores exhibit measurably different nucleophilicities, basicities, lipophilicities, and metabolic stability profiles—parameters that directly impact synthetic efficiency, reaction optimization requirements, and downstream biological behavior. Piperidine's unique conformational flexibility (optimal staggered conformation in both neutral and protonated states) distinguishes it from the strained five-membered pyrrolidine ring and the polar, hydrogen-bond-modulating morpholine ring, thereby altering the physicochemical trajectory of any derived isocyanate, amine, or triazole product [1].

Piperidine-1-carbonyl azide (CAS 61795-98-0) Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement


Piperidine Scaffold vs. Morpholine Scaffold: 1.7-Unit Nucleophilicity Advantage in Acetonitrile

The piperidine core in piperidine-1-carbonyl azide exhibits measurably higher nucleophilicity than the morpholine core. In acetonitrile (MeCN), the Mayr nucleophilicity parameter N for piperidine is 17.35, compared to 15.65 for morpholine, representing a quantitative nucleophilicity advantage of ΔN = 1.70 [1]. This difference is also reflected in the sN parameter (piperidine 0.68 vs. morpholine 0.74), indicating distinct sensitivity to electrophile reactivity. For carbonyl azide derivatives, this scaffold-level difference translates to altered reactivity profiles in nucleophilic substitution and cycloaddition reactions, where the piperidine scaffold may enable faster reaction rates or lower required temperatures than morpholine-based alternatives [2].

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Piperidine vs. Morpholine: 2.89 pKa Unit Basicity Difference Alters Protonation-Dependent Reaction Outcomes

The piperidine scaffold (conjugate acid pKa ≈ 11.22) is significantly more basic than the morpholine scaffold (conjugate acid pKa ≈ 8.33), representing a difference of approximately 2.89 pKa units [1]. This substantial difference means that at physiological or mildly acidic pH conditions, the two scaffolds exhibit markedly different protonation states, which in turn influences solubility, reactivity, and hydrogen-bonding capacity. For carbonyl azide derivatives undergoing Curtius rearrangement, the basicity of the parent amine scaffold can influence reaction pathways, side-product formation, and the stability of intermediates [2].

Acid-Base Chemistry Reaction Optimization pH-Dependent Synthesis

Piperidine vs. Pyrrolidine: 0.05 pKa Unit Near-Equivalence Yet Distinct Conformational and Metabolic Profiles

Piperidine and pyrrolidine scaffolds have nearly identical basicity (piperidine pKa ≈ 11.22; pyrrolidine pKa ≈ 11.27; ΔpKa = 0.05), making them functionally interchangeable from a protonation-state perspective [1]. However, the six-membered piperidine ring adopts an optimal staggered conformation in both neutral and protonated states, whereas the five-membered pyrrolidine ring experiences eclipsing strain in its neutral form that is relieved upon protonation [1]. This conformational distinction translates to measurably different metabolic stability: piperidine scaffolds are documented in medicinal chemistry reviews as relatively metabolically stable and favorable for membrane transport, whereas pyrrolidine-containing compounds may exhibit different CYP-mediated oxidation profiles due to ring strain effects [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Synthetic Accessibility Advantage: Piperidine-1-carbonyl chloride Precursor is Commercially Available at Defined Purity and Cost

Piperidine-1-carbonyl azide is synthesized from piperidine-1-carbonyl chloride (CAS 13939-69-0), which is commercially available at ≥95% purity from multiple vendors with transparent pricing (e.g., 1 g ≈ £17.00, 25 g ≈ £161.00 as of 2025) . In contrast, morpholine-1-carbonyl chloride and pyrrolidine-1-carbonyl chloride have limited commercial availability and less standardized pricing. The direct synthetic route—reaction of the acyl chloride with sodium azide in anhydrous THF or DCM—is well-established and scalable [1]. This supply chain advantage reduces procurement uncertainty and enables reproducible in-house synthesis of piperidine-1-carbonyl azide without reliance on custom synthesis services.

Chemical Procurement Synthetic Feasibility Supply Chain

Optimal Application Scenarios for Piperidine-1-carbonyl azide (CAS 61795-98-0) Based on Verified Differential Evidence


Curtius Rearrangement for Piperidine-Derived Isocyanate Generation

Piperidine-1-carbonyl azide serves as a precursor for generating piperidine-derived isocyanates via thermal Curtius rearrangement. The higher nucleophilicity of the piperidine scaffold (Mayr N = 17.35 in MeCN) relative to morpholine analogs (N = 15.65) suggests that the resulting isocyanate may exhibit distinct reactivity profiles in subsequent trapping reactions with amines or alcohols. This application is particularly suited to the synthesis of piperidine-containing ureas and carbamates, where the six-membered ring's conformational stability (staggered conformation in both neutral and protonated states) confers predictable steric and electronic properties to the final product .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Piperidine-Triazole Conjugate Synthesis

Piperidine-1-carbonyl azide can participate in CuAAC click chemistry with terminal alkynes to generate 1,4-disubstituted 1,2,3-triazoles bearing a piperidine moiety. The piperidine scaffold's documented favorable membrane transport and metabolic stability properties , combined with its near-identical basicity to pyrrolidine (pKa ≈ 11.22 vs. 11.27) but superior conformational flexibility, make the resulting triazole conjugates well-suited for biological probe development and medicinal chemistry lead optimization. This scenario leverages the scaffold's privileged status in FDA-approved drugs, where piperidine is the most common heterocyclic subunit [1].

Staudinger Ligation for Bioconjugation and Chemoselective Labeling

The carbonyl azide functional group enables Staudinger ligation with phosphine-labeled biomolecules (e.g., antibodies, proteins, peptides) for chemoselective bioconjugation. The piperidine scaffold's balanced lipophilicity (LogP ≈ 1.29) and hydrogen-bond acceptor capacity (PSA 70.06) provide an intermediate physicochemical profile between the more polar morpholine and the more lipophilic pyrrolidine analogs . This balance may reduce nonspecific binding while maintaining aqueous solubility sufficient for biological assay conditions, making piperidine-1-carbonyl azide a rational choice for applications requiring a compromise between solubility and membrane permeability [1].

In-House Synthesis via Reliable Precursor Route for Reproducible Research

For laboratories requiring reproducible, scalable access to piperidine-1-carbonyl azide, the well-defined precursor route via piperidine-1-carbonyl chloride (CAS 13939-69-0) offers a supply chain advantage. The commercial availability of the precursor at ≥95% purity with transparent pricing enables predictable procurement and cost modeling for research programs. This scenario is particularly relevant for academic and industrial labs seeking to avoid custom synthesis delays and batch-to-batch variability associated with less commercially established morpholine- or pyrrolidine-based carbonyl azide precursors.

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